molecular formula C23H26N4O2 B6101443 1-[2-(2,3-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[2-(2,3-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6101443
M. Wt: 390.5 g/mol
InChI Key: TXIITTGVUBWMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,3-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical synthesis.

Properties

IUPAC Name

1-[1-(2,3-dimethylanilino)-1-oxopropan-2-yl]-N-(2,3-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-14-8-6-10-19(16(14)3)24-22(28)18(5)27-13-12-21(26-27)23(29)25-20-11-7-9-15(2)17(20)4/h6-13,18H,1-5H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIITTGVUBWMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2)C(C)C(=O)NC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2,3-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Anilino Intermediate: The initial step involves the reaction of 2,3-dimethylaniline with a suitable acylating agent to form the anilino intermediate.

    Condensation Reaction: The anilino intermediate undergoes condensation with a pyrazole derivative to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-[2-(2,3-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2,3-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2,3-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.